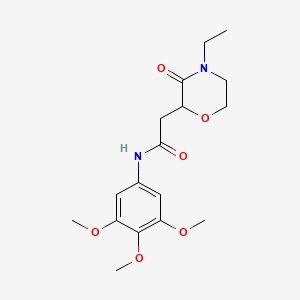

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Beschreibung

2-(4-Ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a morpholinone core substituted with an ethyl group at position 4 and an acetamide linkage to a 3,4,5-trimethoxyphenyl moiety. This compound has drawn interest in medicinal chemistry due to the pharmacological relevance of morpholinone and trimethoxyphenyl motifs in anticancer and antimicrobial agents.

Eigenschaften

IUPAC Name |

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-5-19-6-7-25-14(17(19)21)10-15(20)18-11-8-12(22-2)16(24-4)13(9-11)23-3/h8-9,14H,5-7,10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXPBZRSRZCLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Morpholinone vs. Quinazolinone Derivatives

- Morpholinone Core: Enhances metabolic stability due to reduced oxidative susceptibility compared to quinazolinones. However, quinazolinones (e.g., Compound 7 ) exhibit superior antitumor activity (GI₅₀ = 17.90 µM vs. 5-FU’s 18.60 µM), likely due to increased planar aromaticity facilitating DNA intercalation or kinase inhibition.

- Quinazolinone Derivatives: Compound 19 (GI₅₀ = 6.33 µM ) outperforms morpholinone analogues, suggesting the quinazolinone scaffold’s critical role in tubulin binding or topoisomerase inhibition.

Thiazolidine vs. Morpholinone Derivatives

- Thiazolidine-based compounds (e.g., ) demonstrate potent cytotoxicity (IC₅₀ ~12 µg/mL) attributed to the thiazolidinedione moiety’s ability to modulate PPAR-γ or induce ROS generation. In contrast, morpholinones may prioritize kinase inhibition over oxidative stress pathways .

Substituent Effects

- Trimethoxyphenyl Group: Ubiquitous in antimitotic agents (e.g., combretastatin analogues), this group enhances binding to β-tubulin’s colchicine site. Its presence in both morpholinone (target compound) and quinazolinone derivatives (Compound 7 ) correlates with microtubule disruption.

- Ethyl vs. Methyl Substituents: Ethyl groups at position 4 (morpholinone) improve metabolic stability over methyl analogues but may reduce solubility, as seen in lower GI₅₀ values for methyl-substituted quinazolinones .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. Thiazolidine derivatives (logP ~2.5) balance solubility and permeability better than morpholinones (logP ~3.1) .

- Synthetic Accessibility: Morpholinone synthesis typically requires fewer steps than quinazolinones, which involve multi-step cyclization and functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.